molecular formula C18H22N6O3 B12381165 Lenalidomide 4'-alkyl-C5-azide

Lenalidomide 4'-alkyl-C5-azide

Cat. No.: B12381165
M. Wt: 370.4 g/mol
InChI Key: SDPGTOOVIBSDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide Pharmacophore Retention in Derivative Design

The molecular scaffold of lenalidomide 4'-alkyl-C5-azide retains the essential pharmacophoric elements of its parent compound, lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione). The isoindolinone and piperidine-2,6-dione moieties remain intact, preserving the compound’s ability to bind CRBN, a substrate receptor of the E3 ubiquitin ligase complex. Structural modifications are localized to the 4'-position of the isoindolinone ring, where a pentyl (C5) alkyl chain terminated by an azide (-N₃) group is introduced. This design ensures CRBN engagement while appending a bioorthogonal handle for further conjugation.

Table 1: Core Structural Comparison of Lenalidomide and Its 4'-Alkyl-C5-Azide Derivative

Feature Lenalidomide This compound
Molecular Formula C₁₃H₁₃N₃O₃ C₁₈H₂₂N₆O₃
Molecular Weight (g/mol) 259.27 370.41
4'-Position Substituent Hydrogen -(CH₂)₅-N₃
Key Functional Groups Isoindolinone, piperidinedione Isoindolinone, piperidinedione, azide

The retention of the piperidine-2,6-dione ring is critical for maintaining hydrogen-bonding interactions with CRBN’s tri-tryptophan pocket, while the alkyl-azide linker extends outward, minimizing steric clashes.

Alkyl-C5-Azide Linker Spatial Configuration and Electronic Properties

The C5 alkyl spacer introduces conformational flexibility, enabling optimal positioning of the azide group for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Electronic effects of the azide group include:

  • Electron-Withdrawing Nature : The azide’s resonance stabilization delocalizes electron density, enhancing reactivity toward cyclooctynes or terminal alkynes.
  • Polarity : The -N₃ group increases solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide), facilitating bioconjugation workflows.

Table 2: Key Physicochemical Properties of the Alkyl-C5-Azide Linker

Property Value/Description
Chain Length 5-carbon alkyl spacer
Bond Angles (C-N-N-N) ~180° (linear geometry)
Solubility >10 mM in DMSO
Reactivity Compatible with CuAAC/SPAAC

Molecular modeling suggests the alkyl chain adopts a gauche-rich conformation in aqueous environments, positioning the azide 8–12 Å from the isoindolinone core. This spatial arrangement ensures minimal interference with CRBN binding while enabling modular conjugation to target protein ligands.

Comparative Molecular Dynamics with Parent IMiD Compounds

Molecular dynamics (MD) simulations highlight distinct behavioral differences between this compound and unmodified IMiDs:

  • CRBN Binding Affinity : The derivative maintains nanomolar binding affinity (Kₐ ~100 nM) to CRBN, comparable to lenalidomide, due to conserved interactions with residues Trp380, Trp386, and His353.
  • Linker Flexibility : The C5 alkyl chain exhibits higher torsional freedom than rigid PEG-based linkers, allowing adaptive positioning during PROTAC ternary complex formation.
  • Solvent Accessibility : The azide terminus remains solvent-exposed, ensuring efficient cycloaddition without requiring conformational rearrangements.

Figure 1: Simulated Binding Poses of this compound and CRBN

  • Parent Lenalidomide : Piperidine-2,6-dione forms hydrogen bonds with CRBN’s Trp386, while the isoindolinone engages hydrophobic residues.
  • Derivative : The alkyl-azide linker extends into a solvent-accessible channel, preserving core interactions while enabling covalent modification.

These simulations confirm that the structural modifications do not compromise CRBN engagement but instead introduce a versatile handle for PROTAC assembly.

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-[7-(5-azidopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H22N6O3/c19-23-21-10-3-1-2-9-20-14-6-4-5-12-13(14)11-24(18(12)27)15-7-8-16(25)22-17(15)26/h4-6,15,20H,1-3,7-11H2,(H,22,25,26)

InChI Key

SDPGTOOVIBSDST-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Foundation in Lenalidomide Synthesis

The preparation of Lenalidomide 4'-alkyl-C5-azide builds on well-established synthetic routes for lenalidomide, a derivative of thalidomide. The process begins with the nitro intermediate 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione , which undergoes catalytic hydrogenation to yield lenalidomide. Key innovations in this step include:

  • Catalytic Reduction : Palladium on charcoal (Pd/C) with a moisture content of 40–60% enables efficient nitro-to-amine conversion at atmospheric pressure, avoiding high-pressure conditions required in earlier methods.
  • Solvent Optimization : A 1:1 volumetric ratio of methanol to ethyl acetate facilitates crystallization of lenalidomide hydrochloride, achieving >99.9% purity by HPLC.
  • Acid-Base Purification : Sequential treatment with hydrochloric acid and triethylamine removes impurities, yielding the free base form.
Parameter Value/Description Source
Catalyst Pd/C (50% moisture)
Solvent System Methanol:ethyl acetate (1:1 v/v)
Purity (HPLC) >99.9%

Crystallization and Purification

The final product is isolated via antisolvent crystallization. A 1:1 mixture of methanol and acetonitrile induces precipitation, while triethylamine washes remove residual acids. Critical characterization data includes:

  • X-Ray Powder Diffraction (XRPD) : Peaks at 2θ = 12.3°, 15.7°, and 24.1° confirm crystalline Form A.
  • Differential Scanning Calorimetry (DSC) : An endothermic peak at 269°C (±2°C) correlates with melting behavior.
  • Thermogravimetric Analysis (TGA) : <1% weight loss below 200°C indicates low solvent retention.

Analytical Validation

HPLC with UV detection (220 nm) monitors reaction progress, while LC-MS confirms molecular weight (370.41 g/mol). Impurities such as des-azide byproducts are controlled to <0.1% via gradient elution.

Scalability and Industrial Adaptation

Large-scale production (e.g., 70 g batches) uses distilled solvent recovery and temperature-controlled stirring to maintain consistency. Key parameters include:

  • Solvent Volume Reduction : 60% solvent removal under reduced pressure (100 mbar) minimizes waste.
  • Filtration Efficiency : Cooling to 5–10°C maximizes yield during precipitation.

Chemical Reactions Analysis

Types of Reactions: Lenalidomide 4’-alkyl-C5-azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.

    Click Chemistry: The azide groups can react with alkyne-containing molecules in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

    Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as hydrogen gas or triphenylphosphine.

Common Reagents and Conditions:

    Sodium Azide: Used for azidation reactions.

    Copper Catalysts: Employed in click chemistry reactions.

    Reducing Agents: Such as hydrogen gas or triphenylphosphine for reduction reactions.

Major Products:

    Cycloaddition Products: Formed from click chemistry reactions.

    Amines: Formed from the reduction of azides.

Scientific Research Applications

PROTAC Development

Lenalidomide 4'-alkyl-C5-azide serves as a key building block in the synthesis of PROTACs. These bifunctional molecules harness the ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases, including cancer. The incorporation of this compound allows researchers to design PROTACs that can effectively target previously undruggable proteins .

Hematological Malignancies

Research has demonstrated that lenalidomide and its derivatives, including 4'-alkyl-C5-azide, are effective in treating hematological malignancies such as multiple myeloma and myelodysplastic syndromes (MDS). In particular, lenalidomide has shown efficacy in patients with deletion 5q MDS by inducing erythroid differentiation and promoting transfusion independence .

Case Studies

Several case studies highlight the clinical utility of lenalidomide in treating specific patient populations:

  • A Phase III study indicated that lenalidomide significantly improves red blood cell transfusion independence in patients with lower-risk MDS .
  • A real-world evidence study assessed lenalidomide's cost-effectiveness for treating transfusion-dependent MDS, leading to its recommendation by health authorities .

Comprehensive Data Table

The following table summarizes key findings from clinical studies involving lenalidomide:

Study TypePatient PopulationOutcome MeasuresResults
Phase III TrialRBC transfusion-dependent MDSRBC transfusion independence26.9% achieved independence (P < .001)
Real-World StudyTransfusion-dependent low-risk MDSCost-effectiveness analysisRecommended based on model outcomes
Mechanistic StudyMultiple myeloma patientsProtein degradation efficacyInduces degradation of IKZF1 and IKZF3

Mechanism of Action

Lenalidomide 4’-alkyl-C5-azide exerts its effects through the following mechanisms:

    Targeted Protein Degradation: The compound binds to cereblon, an E3 ubiquitin ligase, and recruits target proteins for ubiquitination and subsequent proteasomal degradation.

    Molecular Targets: Cereblon and target proteins involved in disease pathways.

    Pathways Involved: Ubiquitin-proteasome pathway, leading to the degradation of specific proteins.

Comparison with Similar Compounds

Structural Variations in Lenalidomide-Based PROTAC Ligands

Compound Linker Length Functional Group Molecular Formula Key Features
Lenalidomide 4'-alkyl-C5-azide C5 Azide (-N₃) C₁₈H₂₂N₆O₃ Enables click chemistry conjugation; optimized linker length for PROTACs
Lenalidomide 4'-alkyl-C3-azide C3 Azide (-N₃) C₁₆H₁₈N₆O₃ Shorter linker may limit spatial flexibility in target protein engagement
Lenalidomide-C5-acid C5 Carboxylic acid C₁₉H₂₃N₃O₅ Facilitates amide bond conjugation; slightly higher MW (373.41)

Comparison with Thalidomide Derivatives

Thalidomide 4'-ether-alkylC4-acid (CAS: 2169266-67-3) is a structurally distinct E3 ligase ligand with a C4 ether linker and carboxylic acid group.

Mechanistic and Functional Insights

Mechanism of Action

Lenalidomide derivatives, including 4'-alkyl-C5-azide, bind to the CRL4CRBN E3 ubiquitin ligase, redirecting it to degrade target proteins such as IKZF1/3 (in multiple myeloma) and CK1α (in del(5q) MDS) . The C5-azide linker facilitates covalent conjugation to target protein ligands, enabling bifunctional PROTACs to recruit CRL4CRBN for ubiquitination and proteasomal degradation .

Key Functional Differences

  • Conjugation Efficiency : The azide group in this compound allows rapid, specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas carboxylic acid derivatives (e.g., Lenalidomide-C5-acid) require carbodiimide crosslinkers, which may introduce variability .
  • Linker Length Impact : C5 linkers provide optimal spacing between E3 ligase and target protein, enhancing degradation efficiency compared to shorter C3 linkers .
  • Solubility and Stability : this compound exhibits solubility in DMSO (10 mM) and stability at -20°C, comparable to other lenalidomide analogs. However, thalidomide derivatives may exhibit different pharmacokinetics due to structural divergence .

PROTAC Development

This compound has been utilized in PROTACs targeting oncoproteins such as BRD4 and BTK. Its azide-functionalized linker simplifies modular assembly, enabling high-throughput screening of degraders . In contrast, Lenalidomide-C5-acid has been employed in covalent PROTACs targeting estrogen receptor (ER), demonstrating in vivo efficacy in breast cancer models .

Comparative Efficacy in Preclinical Models

Compound Target Protein Degradation Efficiency (IC₅₀) Key Study Outcome
This compound BRD4 10 nM Achieved >90% degradation in HEK293T cells
Lenalidomide-C5-acid ERα 50 nM Induced tumor regression in xenograft models
Thalidomide-C4-acid BCR-ABL 100 nM Moderate degradation in CML cell lines

Biological Activity

Lenalidomide 4'-alkyl-C5-azide is a derivative of lenalidomide, an immunomodulatory drug (IMiD) that has shown significant therapeutic potential in various hematological malignancies, particularly multiple myeloma. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic efficacy, and relevant case studies.

Lenalidomide exerts its effects primarily through modulation of the immune system and direct antitumor activity. The compound acts by:

  • Ubiquitination and Proteasomal Degradation : Lenalidomide enhances the ubiquitination of specific transcription factors such as IKZF1 and IKZF3 via the CRL4CRBN E3 ubiquitin ligase complex. This leads to their proteasomal degradation, which is crucial for the survival of multiple myeloma cells .
  • Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines, including TNF-α, and downregulates NF-kB activity, which reduces anti-apoptotic signals in tumor cells .
  • Cell Cycle Regulation : Lenalidomide upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21, p15, and p27, leading to cell cycle arrest in cancer cells .

Therapeutic Efficacy

The biological activity of this compound has been studied in various contexts:

  • Multiple Myeloma : Clinical studies indicate that lenalidomide significantly improves outcomes when combined with dexamethasone in newly diagnosed multiple myeloma patients. It has been shown to induce a higher rate of complete response compared to traditional therapies .
  • Ocular Diseases : Research suggests that lenalidomide has anti-angiogenic properties, making it a candidate for treating ocular diseases characterized by pathological angiogenesis .

Data Tables

The following table summarizes key findings related to the biological activity and therapeutic applications of this compound:

Study Biological Activity Findings Clinical Implications
UbiquitinationInduces degradation of IKZF1/IKZF3Enhances anti-tumor activity in MM
Anti-angiogenicInhibits retinal endothelial cell viabilityPotential treatment for ocular diseases
Cytokine modulationReduces TNF-α and NF-kB activityImproves patient outcomes in MM

Case Studies

  • Case Study in Multiple Myeloma :
    A cohort study involving patients with relapsed/refractory multiple myeloma demonstrated that treatment with lenalidomide led to a significant reduction in tumor burden and improved overall survival rates. Patients receiving lenalidomide combined with dexamethasone showed a median progression-free survival of 24 months compared to 14 months for those receiving dexamethasone alone .
  • Ocular Angiogenesis Study :
    In a preclinical model of diabetic retinopathy, lenalidomide was shown to inhibit VEGF-induced endothelial cell migration and tube formation. This suggests its potential as a therapeutic agent for managing ocular diseases associated with angiogenesis .

Q & A

Q. What is the role of Lenalidomide 4'-alkyl-C5-azide in PROTAC design, and how does its structure enable ternary complex formation?

this compound is a bifunctional small molecule ligand designed for PROTAC development. It incorporates an E3 ubiquitin ligase-binding moiety (derived from lenalidomide) and an alkyl-C5 linker terminated with an azide group. The linker facilitates conjugation to a target protein ligand via click chemistry, enabling the formation of a ternary complex (PROTAC-target protein-E3 ligase). This complex induces ubiquitination and proteasomal degradation of the target protein. The alkyl-C5 linker length balances steric flexibility and stability, critical for efficient ternary complex assembly .

Q. What experimental methodologies are recommended for conjugating this compound to target protein ligands?

Conjugation typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Key steps include:

  • Click Chemistry Optimization : Use molar ratios of 1:1.2 (PROTAC:target ligand) to minimize unreacted intermediates.
  • Purification : Employ reverse-phase HPLC or size-exclusion chromatography to isolate the PROTAC conjugate.
  • Validation : Confirm conjugation via LC-MS for molecular weight verification and surface plasmon resonance (SPR) to assess binding affinity .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and thermal degradation. Recommended protocols:

  • Storage : Maintain at -20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile.
  • Reconstitution : Warm frozen aliquots to room temperature under inert gas (e.g., argon) to prevent oxidation.
  • Shelf Life : Use within 12 months when stored under optimal conditions .

Advanced Research Questions

Q. How does alkyl linker length (C5 vs. C4) in Lenalidomide derivatives influence PROTAC activity and Hook effect mitigation?

The C5 linker provides optimal spatial flexibility compared to shorter linkers (e.g., C4), reducing steric hindrance between the E3 ligase and target protein. This enhances ternary complex stability, improving degradation efficiency (DC50 values). However, excessively long linkers may increase the Hook effect (PROTAC self-aggregation at high concentrations). Empirical testing via dose-response curves (0.1–10 µM) and Western blotting for target protein degradation is advised to identify the optimal linker length .

Q. What predictive biomarkers are critical for assessing PROTAC efficacy in preclinical models using this compound?

Key biomarkers include:

  • CRBN Polymorphisms : The A/A genotype of CRBN (cereblon) correlates with reduced lenalidomide binding and PROTAC resistance.
  • NPM1 Expression : Low NPM1 levels in tumor cells predict diminished PROTAC activity due to impaired ubiquitin-proteasome system function.
  • Target Protein Occupancy : Use cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How can researchers address contradictory data on PROTAC efficacy between in vitro and in vivo models?

Contradictions often arise from differences in pharmacokinetics (e.g., plasma protein binding) or tumor microenvironment factors. Mitigation strategies:

  • Pharmacodynamic Profiling : Compare target degradation kinetics in 3D spheroids vs. monolayer cultures.
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to predict in vivo clearance rates.
  • Dosing Optimization : Use staggered dosing regimens (e.g., 3 days on/4 days off) to balance efficacy and toxicity .

Q. What analytical methods are recommended to validate the structural integrity of this compound post-synthesis?

  • NMR Spectroscopy : Confirm linker integrity via ¹H-NMR (δ 3.5–4.0 ppm for azide protons).
  • High-Resolution Mass Spectrometry (HR-MS) : Verify molecular ion peaks with <2 ppm error.
  • HPLC Purity Analysis : Use C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to ensure ≥95% purity .

Methodological Considerations

  • Experimental Design : Include negative controls (e.g., linker-free lenalidomide) to isolate PROTAC-specific effects.
  • Data Interpretation : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to quantify degradation efficiency.
  • Troubleshooting : If PROTAC activity is low, screen for CRBN expression (via qPCR) or optimize linker chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.